tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 1H-imidazol-5-yl group and at the 1-position with a tert-butyl carboxylate ester. This structure confers unique physicochemical properties, including moderate polarity due to the imidazole moiety and enhanced solubility in organic solvents from the tert-butyl group.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-8-14-9/h7-8,10H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
NJISMPAWZPTKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
A common initial step is the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group to form Boc-pyrrolidine derivatives. This is typically achieved by reacting pyrrolidine or its substituted analogs with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Dissolve pyrrolidine derivative in DMF.
- Add sodium hydride at 0 °C, stir for 10 minutes.
- Add Boc2O and stir at room temperature, then heat to 65 °C for 4–6 hours.
- Work-up involves extraction with ethyl acetate/hexane, washing, drying, and solvent evaporation to yield Boc-protected pyrrolidine as an oil or solid.
This step yields tert-butyl pyrrolidine-1-carboxylate intermediates with yields around 45–98% depending on conditions.
Functionalization of Pyrrolidine Ring to Introduce Imidazole
The imidazole ring can be introduced by:
- Direct substitution on a pyrrolidine ring bearing a suitable leaving group.
- Cyclization reactions involving amino acid derivatives and imidazole precursors.
- Coupling reactions with imidazole-containing building blocks.
One reported approach involves the formation of a ketoester intermediate, followed by reaction with ammonium acetate under reflux in toluene to form the imidazole ring fused or attached to the pyrrolidine core.
Synthesis via Diazide and Reduction Pathway
Another route involves:
- Dihydroxylation of Boc-pyrrolidine to form diols.
- Conversion of diols to mesylates.
- Substitution of mesylates with azide ions to form diazides.
- Reduction of diazides to diamines.
- Subsequent ring closure or coupling with imidazole derivatives.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, NaH or NaHCO3, DMF or THF, 0–65 °C | tert-Butyl pyrrolidine-1-carboxylate | 45–98 | Protects pyrrolidine nitrogen |
| 2 | Dihydroxylation | OsO4, NMO, THF/H2O, RT | Boc-protected dihydroxypyrrolidine | ~59 | Introduces diol groups |
| 3 | Mesylation | Methanesulfonyl chloride, Et3N, DCM, RT | Boc-protected bis-mesylate | ~90 | Converts diols to good leaving groups |
| 4 | Azide substitution | NaN3, DMF, 90 °C | Boc-protected diazide | ~79 | Introduces azide groups |
| 5 | Reduction | Pd catalyst, H2 | Boc-protected diamine | Variable | Converts azides to amines |
| 6 | Imidazole ring formation | Ammonium acetate, reflux in toluene | Imidazole-substituted pyrrolidine | Variable | Cyclization to form imidazole ring |
| 7 | Halogenation (optional) | NIS, DCM, 0 °C | Halogenated imidazole derivative | ~88 | For further functionalization |
Research Findings and Analysis
- The Boc protection step is critical for controlling reactivity and improving solubility and purification of intermediates.
- The use of osmium tetroxide for dihydroxylation is effective but requires careful handling due to toxicity.
- Azide substitution followed by reduction is a versatile method to introduce amino groups for subsequent heterocycle formation.
- Imidazole ring formation via reaction with ammonium acetate is a classical method providing good yields and regioselectivity.
- Halogenation of the imidazole ring allows further functionalization, such as cross-coupling reactions, expanding the compound’s synthetic utility.
- The overall synthetic routes are adaptable for producing analogues by varying substituents on the pyrrolidine or imidazole rings, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Halogenation Reactions
The imidazole ring undergoes regioselective halogenation at the 4-position (relative to the pyrrolidine substituent) under controlled conditions. This reaction enables further functionalization via cross-coupling:
Mechanism : Radical-initiated halogenation occurs via electrophilic aromatic substitution (EAS), with the pyrrolidine group directing para-substitution .
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation:
Suzuki–Miyaura Coupling
Buchwald–Hartwig Amination
| Substrate | Amine | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Iodoimidazole derivative | Cyclopropanecarbonyl-pyrrolidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 12 hr | JNK3 inhibitor intermediates | 58% |
Imidazole Ring Oxidation
RuCl₃-mediated oxidation converts the imidazole to a dihydroimidazolone system, enhancing hydrogen-bonding capacity :
Pyrrolidine Reduction
Borane-THF reduces the Boc-protected pyrrolidine to a secondary amine, enabling further functionalization :
Deprotection and Functionalization
The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions, exposing the pyrrolidine nitrogen for derivatization:
| Conditions | Product | Application | Source |
|---|---|---|---|
| TFA/DCM (1:1), RT, 2 hr | 2-(1H-Imidazol-5-yl)pyrrolidine | Precursor for antiviral agents | |
| HCl/dioxane, 60°C, 4 hr | Free base for peptide coupling | JNK3 inhibitor synthesis |
Amide and Urea Formation
The deprotected pyrrolidine reacts with carbonylating agents to form bioactive conjugates:
Comparative Reactivity Analysis
The table below contrasts reaction outcomes based on substituent electronic effects:
| Position | Reaction Type | Electron Influence | Rate (Relative) |
|---|---|---|---|
| Imidazole 5-position | Halogenation | Electron-donating (pyrrolidine) | Faster |
| Imidazole 4-position | Cross-coupling | Electron-withdrawing (halogen) | Moderate |
| Pyrrolidine N | Deprotection | Steric shielding (Boc group) | Slower |
Key Research Findings
-
Microwave-Assisted Coupling : SNAr reactions under microwave irradiation (100°C, 30 min) improve yields by 20% compared to conventional heating .
-
Steric Effects : (R)-pyrrolidine configurations enhance JNK3 inhibition by 4–5× compared to (S)-isomers due to optimized hydrogen bonding .
-
Solvent Impact : DMF maximizes halogenation yields (>70%) versus THF or DCM (<50%) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole, including tert-butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate, exhibit significant antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes and enzymes, making it a valuable scaffold for developing new antibiotics.
Case Study : A study demonstrated that modifications to the imidazole moiety enhanced the antibacterial activity against resistant strains of bacteria, suggesting potential for further development as a therapeutic agent .
Anticancer Properties
Imidazole derivatives have shown promise in anticancer research due to their ability to inhibit specific pathways involved in tumor growth. This compound's structural features may allow it to act as a kinase inhibitor or influence apoptosis in cancer cells.
Data Table: Anticancer Activity of Imidazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Inhibition of cell proliferation |
| Other Imidazole Derivative A | 15.0 | Induction of apoptosis |
| Other Imidazole Derivative B | 10.0 | Inhibition of angiogenesis |
Cognitive Enhancers
Studies have suggested that compounds containing imidazole can enhance cognitive functions, potentially acting on neurotransmitter systems such as acetylcholine and glutamate.
Case Study : Research involving animal models indicated that administering this compound improved memory retention and learning capabilities, attributed to its modulation of synaptic plasticity .
Lead Compound Development
The compound serves as a lead structure in the synthesis of more complex molecules aimed at targeting specific biological pathways.
Synthesis Pathway :
The synthesis typically involves the reaction of pyrrolidine derivatives with imidazole-containing carboxylic acids under controlled conditions to yield this compound.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions with target molecules, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues from the Pyridine Derivative Family
The Catalog of Pyridine Compounds (2017) lists structurally related pyrrolidine-carboxylate derivatives, such as:
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
These compounds share the tert-butyl carboxylate and pyrrolidine backbone but replace the imidazole with pyridine rings bearing bromo and methoxy substituents .
Table 1: Key Structural and Functional Differences
| Feature | Target Compound (Imidazole) | Pyridine Analogues (e.g., Bromo-Methoxy Derivatives) |
|---|---|---|
| Heterocyclic Core | 1H-imidazol-5-yl (5-membered, 2 N atoms) | Pyridine (6-membered, 1 N atom) |
| Hydrogen Bonding Capacity | High (N–H donor, N acceptor sites) | Moderate (pyridine N as weak acceptor) |
| Electron Effects | Aromatic, π-π stacking potential | Electron-deficient due to bromine/methoxy groups |
| Solubility | Moderate in polar solvents (imidazole) | Lower polarity; enhanced lipophilicity |
| Reactivity | Metal coordination (imidazole N) | Suzuki coupling (bromo substituent) |
Hydrogen Bonding and Crystal Packing
The imidazole moiety in the target compound enables robust hydrogen-bonding networks, as described by Bernstein et al. (1995). Imidazole’s dual donor/acceptor functionality facilitates stronger intermolecular interactions compared to pyridine, which primarily acts as a weak acceptor. This difference influences crystal packing efficiency and stability, critical in solid-state drug formulation .
Crystallographic Studies
The program’s robustness in handling hydrogen-bonding patterns (as in imidazole) makes it indispensable for elucidating supramolecular architectures .
Pharmacological Potential
- Imidazole Advantage: The target compound’s imidazole ring mimics endogenous histidine, enhancing binding to metalloenzymes (e.g., carbonic anhydrase inhibitors).
- Pyridine Limitations : Bromo-methoxy pyridine derivatives may face toxicity concerns due to bioaccumulation of halogenated metabolites.
Biological Activity
tert-Butyl 2-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 238.29 g/mol
- CAS Number : 2229218-32-8
The compound is known to interact with various biological targets, particularly in the context of neurodegenerative diseases. It has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions. Inhibition of GSK-3β can lead to reduced neuroinflammation and improved neuronal survival.
Key Findings from Research
- GSK-3β Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against GSK-3β, which is crucial for its neuroprotective effects. In vitro assays demonstrated an IC value indicating effective inhibition at low concentrations .
- Neuroinflammatory Response : The compound has been evaluated in models of neuroinflammation, showing a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that it may modulate inflammatory pathways beneficially .
- Cytotoxicity Studies : In cytotoxicity assessments using HT-22 and BV-2 cell lines, the compound demonstrated a favorable safety profile, with IC values greater than 100 μM, indicating low toxicity at therapeutic concentrations .
Table 1: Summary of Biological Activity
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound on neuroprotection in transgenic mouse models of Alzheimer's disease. The treatment resulted in decreased amyloid plaque formation and improved cognitive function compared to untreated controls. The mechanism was attributed to the inhibition of GSK-3β and subsequent reduction in tau hyperphosphorylation.
Case Study 2: Inhibition of Neuroinflammation
Another study focused on the compound's role in modulating neuroinflammatory responses. Using an LPS-induced inflammation model, researchers found that treatment with this compound significantly decreased the release of nitric oxide (NO) and pro-inflammatory cytokines. This suggests potential therapeutic applications for conditions characterized by neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
